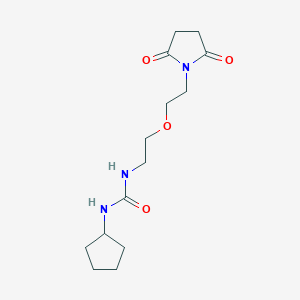
2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound that features a tetrahydrofuran ring, a triazole ring, and an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Ethylamine Group: This can be done through reductive amination or other suitable amine introduction methods.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility purposes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the ethylamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the ethylamine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the tetrahydrofuran ring, while substitution reactions could introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the ethylamine group can form ionic bonds with negatively charged sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tetrahydrofuran-3-yl)ethan-1-amine: This compound lacks the triazole ring and thus has different chemical properties and applications.
2-(Tetrahydro-3-furanyl)ethanamine: Similar to the above, it lacks the triazole ring.
2-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-amine: This compound has a pyrazole ring instead of a triazole ring, leading to different reactivity and applications.
Uniqueness
The presence of both the tetrahydrofuran and triazole rings in 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride makes it unique. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
2-[1-(oxolan-3-yl)triazol-4-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-1-7-5-12(11-10-7)8-2-4-13-6-8;;/h5,8H,1-4,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXJICHRYZJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)

![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)
![N-[(4-ethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2427522.png)


![(3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2427530.png)
![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)
![N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2427532.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)
![N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide](/img/structure/B2427535.png)
